APE1-IN-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

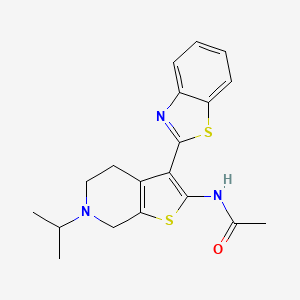

N-[3-(1,3-benzothiazol-2-yl)-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3OS2/c1-11(2)22-9-8-13-16(10-22)25-18(20-12(3)23)17(13)19-21-14-6-4-5-7-15(14)24-19/h4-7,11H,8-10H2,1-3H3,(H,20,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMSPCTGDYFVMJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of APE1-IN-1

This guide provides a comprehensive overview of the core mechanism of action for APE1-IN-1, an inhibitor of the Apurinic/Apyrimidinic Endonuclease 1 (APE1). It is intended for researchers, scientists, and professionals in the field of drug development, offering detailed insights into its biochemical activity, relevant signaling pathways, and the experimental protocols used for its characterization.

Introduction to APE1: A Dual-Function Protein

Apurinic/Apyrimidinic Endonuclease 1 (APE1), also known as APEX1 or Ref-1, is a critical multifunctional protein essential for cellular homeostasis.[1][2] It possesses two primary, independent functions:

-

DNA Repair: APE1 is a key enzyme in the Base Excision Repair (BER) pathway, the primary cellular mechanism for repairing DNA damage from oxidation, alkylation, and deamination.[1][2] Its main role is to recognize and cleave the phosphodiester backbone at apurinic/apyrimidinic (AP) sites, creating a 3'-hydroxyl and a 5'-deoxyribose phosphate terminus.[3] This action is vital for maintaining genomic stability.[1]

-

Redox Signaling: APE1 functions as a redox factor that modulates the activity of numerous transcription factors, including AP-1, NF-κB, p53, and HIF-1α.[4][5][6] By maintaining critical cysteine residues in a reduced state, APE1 enhances their DNA binding activity, thereby influencing gene expression related to cell survival, proliferation, and stress responses.[4][5]

Given its central role in both DNA repair and pro-survival signaling, APE1 has emerged as a promising therapeutic target in oncology.[1][2]

This compound: A Potent APE1 Endonuclease Inhibitor

This compound is a potent, blood-brain barrier penetrant small molecule inhibitor that specifically targets the AP endonuclease function of APE1.[7] Its mechanism of action is centered on the disruption of the BER pathway.

Core Mechanism: By inhibiting the endonuclease activity of APE1, this compound prevents the cleavage of the DNA backbone at AP sites.[2] This leads to an accumulation of these unrepaired lesions, which can stall DNA replication and transcription.[2] The buildup of genomic damage ultimately triggers programmed cell death (apoptosis).[6]

A crucial therapeutic strategy involves using this compound to sensitize cancer cells to conventional DNA-damaging agents. Cancer cells often rely heavily on robust DNA repair mechanisms to survive chemotherapy and radiation.[2] this compound potentiates the cytotoxicity of alkylating agents like Methylmethane sulfonate (MMS) and Temozolomide (TMZ) by preventing the repair of the AP sites generated by these agents.[7]

Quantitative Data

The inhibitory potency of this compound has been quantified through various biochemical assays. The following table summarizes the key data.

| Assay Type | Parameter | Value | Source |

| Quantitative High-Throughput Screen (qHTS) | IC₅₀ | 2 µM | [7] |

| Radiotracer Incision Assay (RIA) | IC₅₀ | 12 µM | [7] |

| AP Site Incision in HeLa Cell Extract | Activity | Dose-dependent inhibition | [7] |

APE1 Signaling Pathway: Base Excision Repair

This compound's primary impact is on the Base Excision Repair (BER) pathway. BER is a multi-step process that removes small, non-helix-distorting base lesions from DNA.

-

Damage Recognition: A DNA glycosylase recognizes and removes the damaged base, leaving an AP site.

-

AP Site Incision: APE1 cleaves the phosphodiester backbone 5' to the AP site. This is the critical step blocked by this compound.

-

Synthesis: DNA polymerase β inserts the correct nucleotide.

-

Ligation: DNA ligase seals the nick in the DNA strand, completing the repair.

Experimental Protocols

Characterization of this compound involves several key experimental methodologies to confirm its mechanism and potency.

This in vitro assay directly measures the ability of an inhibitor to block APE1's enzymatic cleavage of a DNA substrate containing an AP site.

-

Objective: To determine the IC₅₀ of this compound against APE1 endonuclease activity.

-

Materials:

-

Recombinant human APE1 protein.

-

Fluorescently labeled (e.g., Cy3 or FAM) oligonucleotide duplex containing a single, centrally located AP site mimic (e.g., a tetrahydrofuran moiety, THF).

-

APE1 Reaction Buffer: 50 mM HEPES (pH 7.5), 60 mM NaCl, 2 mM MgCl₂, 2 mM DTT.[8]

-

This compound dissolved in DMSO.

-

Stop Solution: 96% formamide, 10 mM EDTA, 0.1% bromophenol blue.[9]

-

-

Protocol:

-

Prepare serial dilutions of this compound in APE1 reaction buffer.

-

In a microcentrifuge tube or 96-well plate, combine the APE1 reaction buffer, a fixed concentration of the AP-site DNA substrate (e.g., 25 nM), and the desired concentration of this compound.

-

Initiate the reaction by adding a fixed concentration of recombinant APE1 (e.g., 5 nM).[9]

-

Incubate the reaction at 37°C for a fixed time (e.g., 15-30 minutes).[9]

-

Terminate the reaction by adding an equal volume of Stop Solution and heating to 95°C for 5 minutes.[9]

-

Separate the product (cleaved oligonucleotide) from the substrate (uncleaved oligonucleotide) using denaturing polyacrylamide gel electrophoresis (PAGE).[9]

-

Visualize the fluorescent bands using a gel imager and quantify the percentage of cleaved product in each lane.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

-

This assay evaluates the ability of this compound to enhance the cytotoxicity of a known DNA-damaging agent in a cellular context.

-

Objective: To measure the synergistic effect of this compound with an alkylating agent.

-

Materials:

-

Cancer cell line (e.g., HeLa, PANC1).

-

Cell culture medium and supplements.

-

DNA-damaging agent (e.g., Temozolomide or MMS).

-

This compound.

-

MTT or similar cell viability reagent.

-

-

Protocol:

-

Seed cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a matrix of concentrations of both the DNA-damaging agent and this compound. Include controls for each agent alone and a vehicle-only control.

-

Incubate the cells for a defined period (e.g., 72 hours).

-

Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan crystal formation.

-

Solubilize the formazan crystals with a solvent (e.g., DMSO or a specialized solubilization buffer).

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells. Analyze the data for synergistic effects using appropriate software (e.g., calculating combination indices).

-

References

- 1. Understanding different functions of mammalian AP endonuclease (APE1) as a promising tool for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are APE1 inhibitors and how do they work? [synapse.patsnap.com]

- 3. neb.com [neb.com]

- 4. APE1/Ref-1 Role in Redox Signaling: Translational Applications of Targeting the Redox Function of the DNA Repair/Redox Protein APE1/Ref-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Many Functions of APE1/Ref-1: Not Only a DNA Repair Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The multifunctional APE1 DNA repair–redox signaling protein as a drug target in human disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. APE1 assembles biomolecular condensates to promote the ATR–Chk1 DNA damage response in nucleolus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

The Discovery and Development of APE1-IN-1: A Technical Guide

Introduction

Apurinic/apyrimidinic endonuclease 1 (APE1), also known as redox effector factor-1 (Ref-1), is a critical enzyme in the base excision repair (BER) pathway, responsible for repairing DNA damage caused by oxidative stress and alkylating agents. Beyond its role in maintaining genomic integrity, APE1 also functions as a redox signaling protein, modulating the activity of numerous transcription factors involved in cancer cell proliferation, survival, and inflammation. This dual functionality has positioned APE1 as a compelling target for anticancer drug development. This technical guide provides an in-depth overview of the discovery and development of APE1-IN-1, a small molecule inhibitor of APE1's endonuclease activity, and related compounds that have advanced our understanding of APE1 inhibition in cancer therapy.

APE1: A Dual-Function Target in Oncology

APE1's primary role in the BER pathway is to incise the phosphodiester backbone at apurinic/apyrimidinic (AP) sites, which are common forms of DNA damage. This action creates a 3'-hydroxyl terminus, a necessary substrate for subsequent DNA repair enzymes. By inhibiting this endonuclease activity, cancer cells, which often have a higher reliance on DNA repair pathways due to increased metabolic stress and proliferation, can be sensitized to DNA-damaging chemotherapeutics and radiation.

Simultaneously, the redox function of APE1 maintains key transcription factors, such as NF-κB, AP-1, HIF-1α, and STAT3, in a reduced, active state. These transcription factors drive the expression of genes involved in tumor growth, angiogenesis, and metastasis. Inhibiting the redox activity of APE1 can therefore disrupt these pro-tumorigenic signaling pathways. The development of inhibitors targeting either or both of these functions represents a promising strategy in cancer treatment.

Discovery of this compound and Other Key Inhibitors

The search for APE1 inhibitors has led to the identification of several classes of small molecules. This compound (also known as compound 3 and AR03) was identified through high-throughput screening as a potent inhibitor of APE1's endonuclease activity.[1] Subsequent development has produced a range of inhibitors with varying specificities for the endonuclease versus the redox function of APE1.

Quantitative Data on APE1 Inhibitors

The following tables summarize the in vitro potency of key APE1 inhibitors against its endonuclease and redox functions, as well as their effects on cancer cell lines.

Table 1: In Vitro Potency of APE1 Endonuclease Inhibitors

| Compound | Assay Type | Target | IC50 (μM) | Reference |

| This compound (Compound 3/AR03) | qHTS Assay | APE1 Endonuclease | 2.1 | [1] |

| This compound (Compound 3/AR03) | HeLa Whole Cell Extract | APE1 Endonuclease | 2.1 | [1] |

| APE1 Inhibitor III (Ari3) | Not Specified | APE1 Endonuclease | 3.7 | [2] |

Table 2: In Vitro Potency of APE1 Redox Inhibitors

| Compound | Cell Line | Assay | IC50 (μM) | Reference |

| APX2009 | MDA-MB-231 (Breast Cancer) | WST-1 Cell Proliferation | 71 | [3] |

| APX2009 | MCF-7 (Breast Cancer) | WST-1 Cell Proliferation | 76 | [3] |

Preclinical and Clinical Development of APE1 Inhibitors

The promising in vitro activity of APE1 inhibitors has led to their evaluation in preclinical and clinical settings. The first-generation redox inhibitor, APX3330, has undergone the most extensive clinical investigation.

APX3330 Clinical Trials

A Phase I clinical trial (NCT03375086) evaluated the safety and tolerability of APX3330 in patients with advanced solid tumors. The study established a recommended Phase II dose and showed evidence of target engagement.

A subsequent Phase II clinical trial, the ZETA-1 study, investigated APX3330 in patients with diabetic retinopathy. While the trial did not meet its primary endpoint of a ≥2-step improvement in the Diabetic Retinopathy Severity Scale (DRSS), it demonstrated a statistically significant reduction in disease progression. Specifically, 0% of patients treated with APX3330 experienced a binocular ≥3-step worsening of DRSS compared to 16% of patients in the placebo group (p=0.04).[4][5] Additionally, a post-hoc analysis showed a reduction in the risk of ≥4-step worsening in the APX3330 group compared to placebo.[6] The safety profile of APX3330 in this study was favorable, with most adverse events being mild.[7]

Table 3: Key Clinical Trial Data for APX3330

| Trial Identifier | Phase | Indication | Key Findings | Reference |

| NCT03375086 | I | Advanced Solid Tumors | Established recommended Phase 2 dose; demonstrated target engagement. | |

| ZETA-1 | II | Diabetic Retinopathy | Did not meet primary endpoint of ≥2-step DRSS improvement. Statistically significant reduction in ≥3-step binocular DRSS worsening (0% vs 16% placebo, p=0.04). Favorable safety profile. | [4][5] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research on APE1 inhibitors. The following sections provide protocols for key experiments used in the characterization of these compounds.

Quantitative High-Throughput Screening (qHTS) for APE1 Endonuclease Inhibitors

This assay is used to identify and characterize inhibitors of APE1's DNA cleavage activity.

Materials:

-

1536-well Greiner black solid bottom plates

-

Recombinant human APE1 enzyme

-

Double-stranded DNA substrate with a tetrahydrofuran (THF) abasic site, labeled with a TAMRA fluorophore at the 5'-end and a Black Hole Quencher-2 (BHQ-2) at the 3'-end.

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM KCl, 1 mM DTT, 0.1 mg/mL BSA

-

Compound library

-

Kalypsys pintool for compound transfer

Procedure:

-

Dispense 3 μL of APE1 enzyme solution into each well of the 1536-well plate.

-

Use a Kalypsys pintool to transfer 23 nL of each compound from the library to the assay plates.

-

Incubate the plates for 15 minutes at room temperature to allow for compound binding to the enzyme.

-

Initiate the reaction by adding 1 μL of the DNA substrate to each well.

-

Monitor the increase in fluorescence intensity over time using a plate reader. The cleavage of the DNA substrate by APE1 separates the fluorophore from the quencher, resulting in a fluorescent signal.

-

Calculate the rate of reaction for each compound and determine the IC50 values for active inhibitors.[1]

Electrophoretic Mobility Shift Assay (EMSA) for APE1 Redox Activity

This assay assesses the ability of inhibitors to block the redox function of APE1, which is required for the DNA binding of certain transcription factors.

Materials:

-

Purified recombinant APE1 protein

-

Double-stranded oligonucleotide probe containing the consensus binding site for a redox-sensitive transcription factor (e.g., AP-1). The probe is typically end-labeled with 32P.

-

Binding Buffer: 50 mM Tris-HCl (pH 7.5), 25 mM NaCl, 1 mM EDTA, 1 mM DTT, 10% glycerol, 0.01% NP-40

-

Test inhibitors

-

Polyacrylamide gel and electrophoresis apparatus

Procedure:

-

Incubate purified APE1 protein (e.g., 300 ng or ~0.8 μM) with or without increasing concentrations of the test inhibitor (e.g., 1, 3, 10, 30, 100 μM) in binding buffer. A 1% DMSO concentration is typically used as a vehicle control.

-

Add the 32P-labeled oligonucleotide probe to the reaction mixture and incubate to allow for protein-DNA binding.

-

Load the samples onto a native polyacrylamide gel and perform electrophoresis to separate the protein-DNA complexes from the free probe.

-

Dry the gel and visualize the bands by autoradiography.

-

A decrease in the intensity of the shifted band (protein-DNA complex) in the presence of the inhibitor indicates inhibition of APE1's redox-dependent activation of the transcription factor.[1]

Cell Proliferation (WST-1) Assay

This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells, to assess the cytotoxic effects of APE1 inhibitors.

Materials:

-

Cancer cell lines (e.g., MDA-MB-231, MCF-7)

-

Complete cell culture medium

-

96-well cell culture plates

-

Test inhibitors (e.g., APX2009)

-

WST-1 reagent

-

Plate reader

Procedure:

-

Seed the cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test inhibitor or vehicle control (DMSO) for a specified period (e.g., 24, 48, 72 hours).

-

Add WST-1 reagent to each well and incubate according to the manufacturer's instructions. The WST-1 reagent is cleaved by mitochondrial dehydrogenases in viable cells to form a formazan dye.

-

Measure the absorbance of the formazan product at the appropriate wavelength using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value of the inhibitor.[3]

Matrigel Transwell Invasion Assay

This assay evaluates the effect of APE1 inhibitors on the invasive potential of cancer cells.

Materials:

-

Cancer cell lines (e.g., MDA-MB-231, MCF-7)

-

Serum-free and serum-containing cell culture medium

-

Transwell chambers with 8 μm pore size filters

-

Matrigel basement membrane matrix

-

Test inhibitors (e.g., APX2009)

-

Cotton swabs

-

Crystal violet stain

Procedure:

-

Coat the upper surface of the transwell filters with a thin layer of Matrigel and allow it to solidify.

-

Resuspend the cancer cells in serum-free medium containing non-lethal concentrations of the test inhibitor or vehicle control.

-

Seed the cell suspension into the upper chamber of the transwells (e.g., 30,000 MDA-MB-231 cells or 100,000 MCF-7 cells).

-

Add serum-containing medium to the lower chamber to act as a chemoattractant.

-

Incubate the plates for a sufficient time to allow for cell invasion (e.g., 24 hours).

-

Remove the non-invading cells from the upper surface of the filter with a cotton swab.

-

Fix and stain the invading cells on the lower surface of the filter with crystal violet.

-

Count the number of stained cells in several microscopic fields to quantify cell invasion.

-

Compare the number of invading cells in the inhibitor-treated groups to the vehicle control.[3][8]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in APE1 function and its inhibition is essential for a comprehensive understanding. The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows.

Caption: APE1's role in the Base Excision Repair pathway and its inhibition.

Caption: APE1's redox signaling pathway and its inhibition.

Caption: Workflow for the discovery and characterization of APE1 inhibitors.

Conclusion

The dual functionality of APE1 in DNA repair and redox signaling makes it a highly attractive target for the development of novel anticancer therapies. The discovery of this compound and the clinical evaluation of redox inhibitors like APX3330 have provided significant insights into the therapeutic potential of targeting this enzyme. The detailed experimental protocols and data presented in this guide offer a comprehensive resource for researchers in the field of drug discovery and cancer biology. Future efforts will likely focus on developing inhibitors with improved specificity and potency, as well as exploring their efficacy in combination with other cancer treatments to overcome therapeutic resistance.

References

- 1. Small Molecule Inhibitors of the Human Apurinic/apyrimidinic Endonuclease 1 (APE1) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The inhibitor of the redox activity of APE1/REF-1, APX2009, reduces the malignant phenotype of breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ocuphire Announces Topline Results from ZETA-1 Phase 2 Trial of Oral APX3330 in Diabetic Retinopathy and Plans for End-of-Phase 2 Meeting with FDA :: Opus Genetics, Inc. (IRD) [ir.opusgtx.com]

- 5. ophthalmologytimes.com [ophthalmologytimes.com]

- 6. iovs.arvojournals.org [iovs.arvojournals.org]

- 7. iovs.arvojournals.org [iovs.arvojournals.org]

- 8. scielo.br [scielo.br]

APE1-IN-1: A Potent Inhibitor of Apurinic/Apyrimidinic Endonuclease 1 (APE1) for Advancing Research and Drug Development

For Immediate Release

APE1-IN-1 is a potent and selective small molecule inhibitor of Apurinic/Apyrimidinic Endonuclease 1 (APE1), a critical enzyme in the DNA base excision repair (BER) pathway. With an IC50 value of 2.0 µM in a fluorescence-based high-throughput screening assay and 12.0 µM in a radiotracer incision assay, this compound serves as a valuable tool for researchers in oncology, neuroscience, and other fields where APE1 plays a significant role. This inhibitor has demonstrated the ability to penetrate the blood-brain barrier, making it a promising candidate for investigating the role of APE1 in central nervous system disorders.

Primary Function and Mechanism of Action

This compound primarily functions by competitively inhibiting the endonuclease activity of APE1 at its active site. APE1 is a key player in the BER pathway, responsible for recognizing and cleaving the phosphodiester backbone at apurinic/apyrimidinic (AP) sites in DNA, which are common forms of DNA damage. By blocking this crucial step, this compound leads to an accumulation of AP sites within the genome. This accumulation can disrupt DNA replication and transcription, ultimately inducing cytotoxicity, particularly in cells with high levels of DNA damage, such as cancer cells.

Furthermore, inhibition of APE1 by this compound has been shown to potentiate the cytotoxic effects of DNA-damaging alkylating agents like methyl methanesulfonate (MMS) and temozolomide. This synergistic effect makes this compound a compelling agent for combination cancer therapy research.

Quantitative Data Summary

| Parameter | Value | Assay Type | Reference |

| IC50 | 2.0 µM | Fluorescence-based High-Throughput Screening (HTS) | |

| IC50 | 12.0 µM | Radiotracer Incision Assay | |

| IC50 (HeLa Cell Extract) | 600 nM | AP Site Incision Activity | |

| Potentiation of Alkylating Agent Cytotoxicity | ~3-fold | Cell Viability Assay (HeLa cells) | |

| Blood-Brain Barrier Penetration | Yes | Pharmacokinetic studies | |

| In vivo Stability (t1/2) | 80 min | Pharmacokinetic studies |

Key Experimental Protocols

APE1 Inhibition Assay (Fluorescence-based HTS)

A fluorescence-based high-throughput screening assay is utilized to determine the IC50 of this compound. The assay typically employs a synthetic DNA substrate containing a single AP site mimic, such as a tetrahydrofuran (THF) residue, flanked by a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage of the phosphodiester bond 5' to the THF site by APE1, the fluorophore is separated from the quencher, resulting in an increase in fluorescence. The assay is performed by incubating purified recombinant human APE1 with the DNA substrate in the presence of varying concentrations of this compound. The fluorescence intensity is measured over time, and the initial reaction velocities are calculated. The IC50 value is then determined by plotting the percentage of APE1 inhibition against the logarithm of the inhibitor concentration.[1]

Radiotracer Incision Assay

This assay provides a direct measure of APE1's endonuclease activity. A double-stranded DNA oligonucleotide substrate containing a single, site-specific 32P-labeled AP site is used. The assay is initiated by adding purified APE1 to the reaction mixture containing the radiolabeled substrate and different concentrations of this compound. The reaction is incubated at 37°C and then stopped. The DNA products are separated by denaturing polyacrylamide gel electrophoresis and visualized by autoradiography. The extent of cleavage is quantified, and the IC50 value is calculated.

Cellular AP Site Incision Assay

To assess the activity of this compound in a more biologically relevant context, whole-cell extracts are used. Extracts from cell lines such as HeLa or HEK293T are incubated with a fluorescently labeled AP-containing DNA substrate in the presence of various concentrations of the inhibitor. The cleavage of the substrate is monitored by measuring the increase in fluorescence. This assay determines the inhibitor's ability to penetrate the cell membrane (if using whole cells) and inhibit APE1 within the complex cellular environment.

Cytotoxicity and Chemopotentiation Assays

Cell viability assays, such as the MTT or CellTiter-Glo assay, are used to evaluate the cytotoxic effects of this compound alone and in combination with DNA-damaging agents. Cancer cell lines are treated with increasing concentrations of this compound, a DNA-damaging agent (e.g., MMS or temozolomide), or a combination of both. After a defined incubation period, cell viability is assessed. The potentiation effect is determined by comparing the viability of cells treated with the combination to those treated with each agent alone.

Signaling Pathways and Logical Relationships

APE1's Role in the Base Excision Repair Pathway

The following diagram illustrates the central role of APE1 in the BER pathway and the point of inhibition by this compound.

Experimental Workflow for APE1 Inhibitor Evaluation

The logical flow for identifying and characterizing APE1 inhibitors like this compound is depicted in the following diagram.

References

APE1-IN-1: A Selective APE1 Endonuclease Inhibitor for Advanced Cancer Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Apurinic/apyrimidinic endonuclease 1 (APE1), also known as redox factor-1 (Ref-1), is a critical enzyme in the base excision repair (BER) pathway, a primary mechanism for repairing DNA damage from oxidation, alkylation, and deamination.[1] APE1's primary role in this pathway is to incise the DNA backbone at apurinic/apyrimidinic (AP) sites, which are common forms of DNA damage.[1] Beyond its DNA repair function, APE1 also acts as a redox factor, modulating the activity of various transcription factors involved in cancer cell signaling, such as NF-κB, HIF-1α, and p53.[2] Elevated levels of APE1 are observed in numerous cancers and are associated with resistance to chemotherapy and radiation.[2] This makes APE1 a compelling target for cancer therapy.

APE1-IN-1 is a potent and selective small molecule inhibitor of the APE1 endonuclease activity.[2] Its ability to penetrate the blood-brain barrier makes it a promising candidate for investigating APE1's role in various cancers, including brain tumors.[2] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative efficacy data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Core Data Summary

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its activity across different assays and conditions.

Table 1: In Vitro Efficacy of this compound

| Parameter | Assay | Value | Cell Line/System | Reference |

| IC50 | qHTS Assay | 2 µM | Purified APE1 Enzyme | [2] |

| IC50 | Radiotracer Incision Assay | 12 µM | Purified APE1 Enzyme | [2] |

| Cytotoxicity (CC50) | Cell Viability Assay | ~15 µM | HeLa Cells | [2] |

Table 2: Synergistic Activity of this compound with DNA Damaging Agents

| Agent | Agent Concentration | Optimal this compound Concentration for Synergy | Cell Line | Reference |

| Methyl Methanesulfonate (MMS) | 0.4 mM | ~5 µM | HeLa Cells | [2] |

| Temozolomide (TMZ) | 1 mM | ~10 µM | HeLa Cells | [2] |

Table 3: Pharmacokinetic Properties of this compound in CD1 Mice

| Parameter | Value | Dosing | Reference |

| Administration Route | Intraperitoneal (IP) | 30 mg/kg | [2] |

| Blood-Brain Barrier Penetration (B/P Ratio) | 21 | 30 mg/kg (IP) | [2] |

| Lipophilicity (CLogP) | 2.8 | N/A | [2] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to enable replication and further investigation.

Quantitative High-Throughput Screening (qHTS) for APE1 Endonuclease Activity

This assay measures the inhibition of APE1's endonuclease activity using a fluorescently labeled DNA substrate.

-

Materials:

-

Purified recombinant human APE1 protein.

-

1536-well Greiner black solid bottom plates.

-

Fluorescent substrate: A double-stranded DNA oligonucleotide with a tetrahydrofuran (THF) abasic site mimic, labeled with a TAMRA fluorophore at the 5'-end and a Black Hole Quencher-2 (BHQ-2) at the 3'-end.

-

Assay Buffer: Specific composition should be optimized, but a typical buffer contains Tris-HCl, KCl, MgCl₂, DTT, and a non-ionic detergent like Tween-20.

-

This compound and other test compounds.

-

High-throughput CCD imager (e.g., PerkinElmer ViewLux).

-

-

Procedure:

-

Dispense 3 µL of APE1 enzyme solution into the wells of a 1536-well plate.

-

Transfer 23 nL of test compounds (including this compound) to the wells using a pintool.

-

Incubate the plates for 15 minutes at room temperature.

-

Initiate the reaction by adding 1 µL of the fluorescent substrate solution.

-

Immediately transfer the plates to a high-throughput CCD imager.

-

Measure the reaction progress in kinetic mode by taking three fluorescence readings every 60 seconds (Excitation: 525 nm, Emission: 598 nm).

-

Calculate the reaction progress as the difference in fluorescence intensity between the third and first time points.

-

Determine the IC50 values by plotting the percent inhibition against the log of the inhibitor concentration.[3]

-

Radiotracer Incision Assay for APE1 Activity

This assay directly measures the cleavage of a radiolabeled DNA substrate by APE1.

-

Materials:

-

Purified recombinant human APE1 protein.

-

Radiolabeled substrate: A double-stranded oligonucleotide containing a central abasic site, 5'-end labeled with 32P.

-

Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 25 mM NaCl, 1 mM MgCl₂, 1 mM DTT, 0.01% Tween-20.

-

This compound and other test compounds.

-

Stop Buffer: 95% formamide, 20 mM EDTA, 0.05% Bromophenol blue, 0.05% Xylene cyanol.

-

Polyacrylamide gel electrophoresis (PAGE) apparatus.

-

-

Procedure:

-

Incubate purified APE1 protein with varying concentrations of this compound in the reaction buffer for 15 minutes at room temperature.

-

Add the 32P-labeled DNA substrate to initiate the reaction.

-

Incubate the reaction at 37°C for a defined period (e.g., 5-15 minutes).

-

Stop the reaction by adding an equal volume of stop buffer and heating at 95°C for 10 minutes.

-

Separate the reaction products (cleaved and uncleaved substrate) on a denaturing polyacrylamide gel.

-

Visualize the bands using autoradiography or a phosphorimager.

-

Quantify the percentage of cleaved substrate to determine the level of inhibition.

-

Calculate the IC50 value from the dose-response curve.[4]

-

MTT Cell Viability Assay

This colorimetric assay assesses the cytotoxic effects of this compound on cultured cells.

-

Materials:

-

HeLa cells (or other relevant cell line).

-

96-well cell culture plates.

-

Complete cell culture medium.

-

This compound.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

-

Microplate reader.

-

-

Procedure:

-

Seed HeLa cells into a 96-well plate at a density of 1 x 104 cells/well and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound (e.g., 5-30 µM) for 24 hours.[2]

-

After the incubation period, remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well.

-

Incubate the plate for 4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Incubate the plate in the dark at room temperature for 2 hours on an orbital shaker.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells.[5][6]

-

Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows related to this compound.

Caption: The Base Excision Repair (BER) pathway and the inhibitory action of this compound.

Caption: APE1's role in redox signaling and activation of transcription factors.

Caption: Experimental workflow for assessing the synergistic effects of this compound.

Conclusion

This compound is a valuable research tool for investigating the roles of APE1 in DNA repair and cancer biology. Its well-characterized inhibitory activity, ability to potentiate the effects of standard chemotherapeutic agents, and favorable pharmacokinetic properties make it a strong candidate for further preclinical and clinical development. The data and protocols presented in this guide are intended to facilitate further research into the therapeutic potential of targeting APE1 in cancer.

References

- 1. What are APE1 inhibitors and how do they work? [synapse.patsnap.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. AID 1705 - qHTS Validation Assay for Inhibitors of the Human Apurinic/apyrimidinic Endonuclease 1 (APE1) - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Small Molecule Inhibitors of the Human Apurinic/apyrimidinic Endonuclease 1 (APE1) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. broadpharm.com [broadpharm.com]

APE1-IN-1: A Technical Guide to its Impact on DNA Repair Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apurinic/apyrimidinic endonuclease 1 (APE1), also known as redox factor-1 (Ref-1), is a critical enzyme in the base excision repair (BER) pathway, the primary cellular mechanism for correcting DNA base damage caused by oxidation and alkylation. APE1's endonuclease activity is responsible for incising the DNA backbone at abasic sites, a common form of DNA damage, thereby creating a substrate for subsequent repair enzymes. Given its central role in maintaining genomic integrity, APE1 has emerged as a promising target for cancer therapy. Inhibition of APE1 can prevent the repair of DNA lesions induced by genotoxic agents, leading to an accumulation of damage and subsequent cell death. This technical guide provides an in-depth overview of a specific APE1 inhibitor, APE1-IN-1, and its effects on DNA repair mechanisms.

Mechanism of Action of this compound

This compound is a small molecule inhibitor that targets the endonuclease activity of APE1. By binding to the enzyme, this compound prevents the cleavage of the phosphodiester backbone at apurinic/apyrimidinic (AP) sites. This inhibition leads to the accumulation of unrepaired AP sites within the genome. When present in conjunction with DNA alkylating agents, such as temozolomide (TMZ) or methyl methanesulfonate (MMS), which generate AP sites as a byproduct of their DNA-damaging activity, the inhibitory effect of this compound is significantly amplified. The synergistic effect of this compound and alkylating agents results in a substantial increase in cytotoxic DNA lesions, ultimately triggering cell cycle arrest and apoptosis.[1][2]

Quantitative Data on this compound Activity

The potency and efficacy of this compound have been characterized through various in vitro assays. The following tables summarize the key quantitative data.

| Parameter | Value | Assay Condition | Reference |

| IC50 (this compound) | 2 µM | Purified APE1 enzyme | [1] |

| IC50 (Compound 3) | Single-digit µM | Purified APE1 enzyme | [1] |

Note: this compound is also referred to as "Compound 3" in some literature.

Table 1: Inhibitory Concentration of this compound

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of APE1 inhibitors. The following sections provide outlines for key experiments used to characterize the effects of this compound.

AP Site Incision Assay

This assay directly measures the inhibition of APE1's endonuclease activity.

Materials:

-

Purified recombinant APE1 protein

-

Fluorescently labeled oligonucleotide substrate containing a single AP site (e.g., a tetrahydrofuran (THF) moiety)

-

This compound

-

Reaction buffer (e.g., 50 mM HEPES, 50 mM KCl, 10 mM MgCl2, 1 mM DTT)

-

Denaturing polyacrylamide gel electrophoresis (PAGE) apparatus

-

Fluorescence imager

Protocol:

-

Prepare a reaction mixture containing the reaction buffer, the fluorescently labeled AP-site oligonucleotide, and varying concentrations of this compound.

-

Initiate the reaction by adding purified APE1 protein.

-

Incubate the reaction at 37°C for a defined period (e.g., 15 minutes).

-

Stop the reaction by adding a formamide-containing loading buffer and heating to 95°C.

-

Separate the cleaved and uncleaved DNA fragments using denaturing PAGE.

-

Visualize the DNA fragments using a fluorescence imager and quantify the percentage of cleaved product to determine the extent of inhibition.

Cell Viability Assay (in combination with Alkylating Agents)

This assay assesses the ability of this compound to sensitize cancer cells to the cytotoxic effects of DNA alkylating agents.

Materials:

-

Cancer cell line of interest (e.g., glioblastoma cell line SF767)

-

Cell culture medium and supplements

-

This compound

-

Alkylating agent (e.g., temozolomide or MMS)

-

96-well plates

-

Cell viability reagent (e.g., MTT, MTS, or a resazurin-based reagent)

-

Plate reader

Protocol:

-

Seed the cancer cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a dilution series of the alkylating agent in the presence or absence of a fixed concentration of this compound. Include appropriate vehicle controls.

-

Incubate the cells for a specified period (e.g., 72 hours).

-

Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.

-

Measure the absorbance or fluorescence using a plate reader.

-

Calculate the percentage of cell viability relative to the untreated control and plot dose-response curves to determine the IC50 values.

Comet Assay (Single-Cell Gel Electrophoresis)

The comet assay is used to quantify DNA strand breaks in individual cells, providing a measure of the DNA damage induced by treatment with this compound and an alkylating agent.

Materials:

-

Cancer cell line

-

This compound

-

Alkylating agent (e.g., MMS)

-

Microscope slides pre-coated with agarose

-

Low melting point agarose

-

Lysis solution (high salt and detergent)

-

Alkaline electrophoresis buffer

-

Neutralization buffer

-

DNA stain (e.g., SYBR Green or propidium iodide)

-

Fluorescence microscope with appropriate software for image analysis

Protocol:

-

Treat the cells with the desired concentrations of this compound and/or the alkylating agent for a specified duration.

-

Harvest the cells and embed them in low melting point agarose on a pre-coated microscope slide.

-

Lyse the cells by immersing the slides in lysis solution to remove membranes and proteins, leaving behind the nuclear DNA (nucleoids).

-

Denature the DNA by placing the slides in an alkaline electrophoresis buffer.

-

Perform electrophoresis under alkaline conditions. The negatively charged, fragmented DNA will migrate out of the nucleoid, forming a "comet tail."

-

Neutralize and stain the DNA.

-

Visualize the comets using a fluorescence microscope and capture images.

-

Analyze the images using specialized software to quantify the extent of DNA damage, typically measured as the "tail moment" (the product of the tail length and the fraction of DNA in the tail).

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in DNA repair and the experimental approaches to study them is essential for a comprehensive understanding. The following diagrams, generated using the DOT language for Graphviz, illustrate these concepts.

Caption: The Base Excision Repair pathway and the inhibitory action of this compound.

Caption: A typical experimental workflow for assessing the efficacy of this compound.

Caption: The logical relationship of this compound's mechanism leading to cell death.

Conclusion

This compound is a potent inhibitor of the APE1 endonuclease, a key enzyme in the base excision repair pathway. By blocking the repair of AP sites, this compound effectively sensitizes cancer cells to the cytotoxic effects of DNA alkylating agents. This technical guide provides a foundational understanding of this compound's mechanism of action, quantitative activity, and the experimental protocols required for its evaluation. The continued investigation of APE1 inhibitors like this compound holds significant promise for the development of novel and effective cancer therapeutics.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. APE1/REF-1 down-regulation enhances the cytotoxic effects of temozolomide in a resistant glioblastoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel small-molecule inhibitor of apurinic/apyrimidinic endonuclease 1 blocks proliferation and reduces viability of glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Silent Switch: A Technical Guide to the Redox-Independent Inhibition of APE1 by APE1-IN-1

For Researchers, Scientists, and Drug Development Professionals

Abstract

Apurinic/apyrimidinic endonuclease 1 (APE1), a critical enzyme in the base excision repair (BER) pathway, has emerged as a key therapeutic target in oncology. While its roles in DNA repair and redox signaling are well-documented, a growing body of evidence highlights its significant redox-independent functions, including transcriptional regulation and protein-protein interactions. APE1-IN-1 is recognized as a potent inhibitor of APE1's endonuclease activity. This technical guide delves into the established mechanisms of APE1 and explores the potential for this compound to exert its influence through redox-independent pathways. This document provides a comprehensive overview of the quantitative data, detailed experimental protocols, and conceptual frameworks necessary to investigate this nuanced mechanism of inhibition.

Introduction to APE1: Beyond DNA Repair and Redox Signaling

APE1 is a multifunctional protein essential for cellular homeostasis. Its canonical functions include:

-

DNA Repair: As a central component of the BER pathway, APE1 incises the phosphodiester backbone at apurinic/apyrimidinic (AP) sites, which are common forms of DNA damage[1].

-

Redox Signaling: APE1, also known as Redox Effector Factor-1 (Ref-1), modulates the activity of numerous transcription factors, such as AP-1, NF-κB, HIF-1α, and p53, by maintaining their cysteine residues in a reduced, active state[2][3]. This function is critical in cellular responses to oxidative stress.

Recent research has unveiled a third, equally important facet of APE1's functionality:

-

Redox-Independent Regulation: APE1 participates in the regulation of gene expression through mechanisms that are independent of its redox activity. This includes acting as a transcriptional co-activator or co-repressor and engaging in critical protein-protein interactions[4][5][6]. A key example is its interaction with Nucleophosmin (NPM1), which modulates APE1's subcellular localization and endonuclease activity[4][7][8].

This compound: An Endonuclease-Targeted Inhibitor with Broader Implications

This compound has been identified as a potent inhibitor of the AP endonuclease activity of APE1. Its primary mechanism is understood to be the direct suppression of APE1's DNA repair function, leading to an accumulation of cytotoxic AP sites in cancer cells.

While direct evidence detailing the specific redox-independent inhibitory mechanisms of this compound is still emerging, its action as an endonuclease inhibitor provides a foundation for exploring its potential impact on the non-canonical functions of APE1. By binding to the endonuclease domain, this compound may induce conformational changes that allosterically affect distant sites responsible for protein-protein interactions and transcriptional regulation.

Quantitative Data for APE1 Inhibitors

The following table summarizes key quantitative data for this compound and other relevant APE1 inhibitors to provide a comparative landscape.

| Inhibitor | Target Function | IC50 Value | Assay Type | Reference |

| This compound | Endonuclease | 2 µM | qHTS Assay | [9] |

| Endonuclease | 12 µM | Radiotracer Incision Assay | [9] | |

| E3330 | Redox | 20 µM | EMSA (AP-1 DNA binding) | [10] |

| Redox | 55 µM | Cell-based Transactivation (NF-κB) | [10] | |

| C10 | Redox | 17.0 µM | EMSA (AP-1 DNA binding) | [10] |

| E3330-amide | Redox | 8.5 µM | EMSA (AP-1 DNA binding) | [10] |

| Redox | 7 µM | Cell-based Transactivation (NF-κB) | [10] |

Visualizing APE1 Signaling and Inhibition

APE1's Multifunctional Signaling Hub

Caption: Multifaceted roles of APE1 in the nucleus.

Proposed Mechanism of Redox-Independent Inhibition by this compound

Caption: this compound's potential dual inhibitory mechanism.

Detailed Experimental Protocols

Fluorescence Polarization (FP) Assay to Quantify this compound Binding

This assay measures the binding affinity of this compound to APE1 by detecting changes in the polarization of fluorescently labeled DNA upon protein binding.

Materials:

-

Purified recombinant human APE1 protein

-

This compound

-

Fluorescently labeled DNA substrate containing a single AP site (e.g., 5'-FAM-labeled oligonucleotide)

-

Unlabeled complementary oligonucleotide

-

FP buffer: 50 mM Tris-HCl (pH 7.5), 50 mM KCl, 1 mM DTT, 0.1 mg/mL BSA

-

Black, low-volume 384-well plates

-

Plate reader with fluorescence polarization capabilities

Procedure:

-

Prepare DNA Substrate: Anneal the FAM-labeled oligonucleotide with the unlabeled complementary strand to create a double-stranded DNA substrate with a central AP site.

-

Serial Dilution of this compound: Prepare a serial dilution of this compound in FP buffer.

-

Reaction Setup: In each well of the 384-well plate, add:

-

5 µL of FP buffer

-

5 µL of FAM-labeled DNA substrate (final concentration ~5 nM)

-

5 µL of purified APE1 (final concentration ~10 nM)

-

5 µL of this compound dilution or vehicle (DMSO) control

-

-

Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

-

Measurement: Measure fluorescence polarization on a plate reader.

-

Data Analysis: Plot the change in fluorescence polarization against the log of the this compound concentration. Fit the data to a suitable binding model (e.g., one-site binding) to determine the dissociation constant (Kd).

Cellular Thermal Shift Assay (CETSA) to Confirm Target Engagement

CETSA assesses the binding of this compound to APE1 in a cellular context by measuring changes in the thermal stability of the target protein upon ligand binding[11][12][13][14][15].

Materials:

-

Cancer cell line of interest (e.g., HeLa, Panc-1)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Phosphate-buffered saline (PBS)

-

Thermal cycler or heating block

-

SDS-PAGE equipment and reagents

-

Western blotting equipment and reagents

-

Primary antibody against APE1

-

HRP-conjugated secondary antibody

-

Chemiluminescence substrate

Procedure:

-

Cell Treatment: Culture cells to ~80% confluency. Treat cells with this compound at various concentrations or vehicle (DMSO) for a predetermined time (e.g., 2-4 hours).

-

Cell Harvesting: Harvest cells, wash with PBS, and resuspend in PBS.

-

Heat Shock: Aliquot cell suspensions into PCR tubes. Heat the samples at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.

-

Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

-

Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.

-

Western Blotting: Collect the supernatant (soluble protein fraction). Determine protein concentration, and analyze equal amounts of protein by SDS-PAGE and Western blotting using an anti-APE1 antibody.

-

Data Analysis: Quantify the band intensities of soluble APE1 at each temperature. Plot the percentage of soluble APE1 against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Co-Immunoprecipitation (Co-IP) to Assess APE1-NPM1 Interaction

This assay can determine if this compound disrupts the interaction between APE1 and its binding partners, such as NPM1.

Materials:

-

Cancer cell line expressing both APE1 and NPM1

-

This compound

-

Co-IP lysis buffer

-

Antibody against APE1 or NPM1 for immunoprecipitation

-

Protein A/G agarose beads

-

Antibodies against APE1 and NPM1 for Western blotting

Procedure:

-

Cell Treatment and Lysis: Treat cells with this compound or vehicle. Lyse the cells in Co-IP lysis buffer.

-

Immunoprecipitation:

-

Pre-clear the lysate with protein A/G beads.

-

Incubate the pre-cleared lysate with the primary antibody (e.g., anti-APE1) overnight at 4°C.

-

Add protein A/G beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.

-

-

Washing: Wash the beads several times with Co-IP lysis buffer to remove non-specific binding.

-

Elution and Western Blotting: Elute the bound proteins from the beads. Analyze the eluate by SDS-PAGE and Western blotting using antibodies against both APE1 and the potential interacting partner (e.g., NPM1).

-

Data Analysis: A decrease in the amount of co-immunoprecipitated NPM1 in the this compound treated sample compared to the control would suggest that the inhibitor disrupts the APE1-NPM1 interaction.

Conclusion and Future Directions

This compound is a valuable tool for probing the endonuclease function of APE1. However, the full spectrum of its inhibitory mechanisms, particularly concerning the redox-independent functions of APE1, remains an active area of investigation. The experimental protocols detailed in this guide provide a robust framework for researchers to explore these non-canonical inhibitory pathways. A deeper understanding of how this compound and similar molecules modulate the diverse functions of APE1 will be instrumental in the development of more targeted and effective cancer therapies. Future studies should focus on elucidating the precise structural and allosteric changes induced by this compound binding and their downstream consequences on APE1's interactome and its role in transcriptional regulation.

References

- 1. APE1/Ref-1 Role in Inflammation and Immune Response - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The multifunctional APE1 DNA repair–redox signaling protein as a drug target in human disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Apurinic/Apyrimidinic Endonuclease 1 Upregulation Reduces Oxidative DNA Damage and Protects Hippocampal Neurons from Ischemic Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 4. APE1/Ref-1 interacts with NPM1 within nucleoli and plays a role in the rRNA quality control process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. APE1/Ref-1 Role in Redox Signaling: Translational Applications of Targeting the Redox Function of the DNA Repair/Redox Protein APE1/Ref-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Chemical Inhibition of Apurinic-Apyrimidinic Endonuclease 1 Redox and DNA Repair Functions Affects the Inflammatory Response via Different but Overlapping Mechanisms [frontiersin.org]

- 7. Inhibitors of the apurinic/apyrimidinic endonuclease 1 (APE1)/nucleophosmin (NPM1) interaction that display anti-tumor properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. APE1/Ref-1 Interacts with NPM1 within Nucleoli and Plays a Role in the rRNA Quality Control Process - PMC [pmc.ncbi.nlm.nih.gov]

- 10. An APE1 inhibitor reveals critical roles of the redox function of APE1 in KSHV replication and pathogenic phenotypes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

APE1-IN-1: A Technical Guide to its Impact on Genomic Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apurinic/apyrimidinic endonuclease 1 (APE1), also known as redox effector factor-1 (Ref-1), is a critical enzyme in the maintenance of genomic integrity.[1][2][3] It plays a central role in the base excision repair (BER) pathway, which is responsible for correcting single-base DNA lesions arising from oxidative damage, alkylation, and deamination.[1][4] APE1's primary function in BER is to incise the phosphodiester backbone at apurinic/apyrimidinic (AP) sites, which are common forms of DNA damage.[1][2][5] This action creates a 3'-hydroxyl and a 5'-deoxyribose phosphate terminus, preparing the DNA for subsequent repair by other BER enzymes.[6][7]

Beyond its role in DNA repair, APE1 also functions as a redox co-activator for numerous transcription factors involved in cancer promotion and progression, such as AP-1, NF-κB, HIF-1α, and p53.[2][3][8] Given its dual roles in promoting cell survival and proliferation, APE1 has emerged as a promising therapeutic target in oncology.[2][9] Inhibition of APE1's endonuclease activity can lead to an accumulation of unrepaired AP sites, ultimately triggering cell death, and can sensitize cancer cells to DNA-damaging chemotherapeutic agents.[1]

This technical guide focuses on a specific and potent inhibitor of APE1, designated as APE1-IN-1 (also referred to as compound 3), and its impact on genomic stability.[2][10][11]

This compound: Quantitative Data Summary

This compound is a cell-permeable and competitive inhibitor of APE1's endonuclease activity.[10] It has been shown to effectively inhibit the enzyme both in purified systems and in cellular contexts, and to potentiate the cytotoxic effects of alkylating agents.

| Assay Type | Parameter | Value | Cell Line/System | Reference |

| Enzymatic Inhibition | IC50 (qHTS assay) | 2 µM | Purified APE1 enzyme | [10][11][12] |

| IC50 (Radiotracer Incision Assay) | 12 µM | Purified APE1 enzyme | [10][11][12] | |

| Cellular Activity | Inhibition of AP site incision | Dose-dependent | HeLa whole cell extract | [10][11] |

| Cytotoxicity (50% reduction in viability) | ~15 µM | HeLa cells | [10][11] | |

| Synergistic Effects | Optimal synergy with Methyl Methanesulfonate (MMS, 0.4 mM) | ~5 µM | HeLa cells | [10][11] |

| Optimal synergy with Temozolomide (TMZ, 1 mM) | ~10 µM | HeLa cells | [10][11] | |

| Pharmacokinetics | Brain/Plasma (B/P) Ratio | 21 | CD1 mice (30 mg/kg, IP) | [10][11] |

Signaling Pathways and Mechanisms of Action

The inhibition of APE1 by this compound disrupts the BER pathway, leading to an accumulation of cytotoxic AP sites. This disruption of DNA repair is the primary mechanism by which this compound impacts genomic stability and enhances the efficacy of DNA-damaging agents.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

Quantitative High-Throughput Screening (qHTS) for APE1 Endonuclease Inhibitors

This assay is designed to identify and quantify the inhibitory activity of compounds against the purified APE1 enzyme in a high-throughput format.

Methodology:

-

Compound Plating: this compound and other test compounds are serially diluted and dispensed into 1536-well plates.

-

Enzyme Addition: Purified human APE1 enzyme is added to each well containing the compounds.

-

Pre-incubation: The plates are incubated to allow for the binding of the inhibitors to the APE1 enzyme.

-

Substrate Addition: A fluorescently labeled oligonucleotide substrate containing a single AP site is added to initiate the enzymatic reaction.

-

Reaction Incubation: The reaction is allowed to proceed for a defined period.

-

Fluorescence Reading: The fluorescence intensity is measured. Cleavage of the substrate by APE1 separates a fluorophore from a quencher, resulting in an increase in fluorescence.

-

Data Analysis: The fluorescence data is normalized and analyzed to determine the concentration at which each compound inhibits 50% of the APE1 activity (IC50).

Radiotracer Incision Assay

This assay provides a direct measure of APE1's endonuclease activity by monitoring the cleavage of a radiolabeled DNA substrate.

Methodology:

-

Substrate Preparation: A double-stranded DNA oligonucleotide containing a single, site-specific AP site is 5'-end labeled with 32P.

-

Reaction Mixture: The radiolabeled substrate is incubated with purified APE1 enzyme in the presence or absence of this compound at various concentrations.

-

Reaction Incubation: The reaction is carried out at 37°C for a specified time.

-

Reaction Termination: The reaction is stopped by the addition of a loading buffer containing formamide and denaturing agents.

-

Gel Electrophoresis: The reaction products are resolved on a denaturing polyacrylamide gel.

-

Visualization and Quantification: The gel is exposed to a phosphor screen, and the bands corresponding to the intact substrate and the cleaved product are visualized and quantified. The percentage of substrate cleavage is calculated to determine the inhibitory effect of this compound.

Cell Viability and Potentiation Assays

These assays assess the cytotoxic effects of this compound alone and in combination with DNA damaging agents.

Methodology:

-

Cell Seeding: HeLa cells (or other relevant cancer cell lines) are seeded into 96-well plates and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a dose range of this compound alone, a DNA damaging agent (e.g., MMS or TMZ) alone, or a combination of both.

-

Incubation: The cells are incubated for a period of 24 to 72 hours.

-

Viability Assessment: A cell viability reagent, such as CellTiter-Glo®, is added to the wells. This reagent measures ATP levels, which correlate with the number of viable cells.

-

Signal Detection: Luminescence is measured using a plate reader.

-

Data Analysis: The luminescence readings are normalized to untreated control cells to determine the percentage of cell viability for each treatment condition. This data is used to assess the cytotoxic effect of this compound and its ability to potentiate the effects of DNA damaging agents.

Conclusion

This compound is a valuable research tool for investigating the role of APE1 in genomic stability and for exploring the therapeutic potential of APE1 inhibition. Its ability to penetrate the blood-brain barrier further enhances its potential for in vivo studies. The data and protocols presented in this guide provide a comprehensive overview for researchers and drug development professionals working to understand and target the critical functions of APE1 in cancer and other diseases. Further research into the off-target effects and the development of even more potent and selective APE1 inhibitors will continue to be an important area of investigation.

References

- 1. medchemexpress.cn [medchemexpress.cn]

- 2. Synthesis, Biological Evaluation and Structure-Activity Relationships of a Novel Class of Apurinic/Apyrimidinic Endonuclease 1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | Benchchem [benchchem.com]

- 4. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 5. Small Molecule Inhibitors of the Human Apurinic/apyrimidinic Endonuclease 1 (APE1) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Human Apurinic/Apyrimidinic Endonuclease 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. APE1/Ref-1 as an emerging therapeutic target for various human diseases: phytochemical modulation of its functions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The multifunctional APE1 DNA repair–redox signaling protein as a drug target in human disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. axonmedchem.com [axonmedchem.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. medchemexpress.com [medchemexpress.com]

Preliminary Studies on the Therapeutic Potential of APE1-IN-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical data and therapeutic potential of APE1-IN-1, a novel small-molecule inhibitor of Apurinic/Apyrimidinic Endonuclease 1 (APE1). APE1 is a critical enzyme in the DNA base excision repair (BER) pathway and a key regulator of gene expression through its redox signaling function.[1][2][3][4][5][6][7] Its dual roles in promoting cancer cell survival and resistance to therapy make it a compelling target for oncological drug development.[4][5][8][9] This document summarizes the key quantitative findings, detailed experimental methodologies, and associated signaling pathways related to the preliminary evaluation of this compound.

Quantitative Data Summary

The preclinical efficacy of this compound has been evaluated through various in vitro and in vivo studies. The following tables summarize the key quantitative data obtained from these preliminary investigations.

Table 1: In Vitro Efficacy of this compound

| Parameter | Cell Line | Value | Reference |

| IC₅₀ (AP Endonuclease Activity) | - | < 10 µM | [1] |

| ED₅₀ (Cell Growth Inhibition) | Pancreatic Cancer (PaCa-2) | 135 µM | [10] |

| Pancreatic Cancer (Panc-1) | 87 µM | [10] | |

| Potentiation of Cytotoxicity | Glioblastoma (SF767) with Temozolomide | Significant | [1] |

| Glioblastoma (SF767) with MMS | Significant | [1] |

Table 2: In Vivo Efficacy of this compound in Pancreatic Cancer Xenograft Model

| Treatment Group | Tumor Growth Inhibition | Reference |

| This compound | Significant reduction in tumor volume | [10] |

Key Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are intended to offer a comprehensive understanding of the procedures used to evaluate the therapeutic potential of this compound.

AP Endonuclease Activity Assay (In Vitro)

This assay measures the ability of this compound to inhibit the endonuclease activity of purified APE1 protein.

Materials:

-

Purified recombinant human APE1 protein

-

Fluorescently-labeled DNA substrate containing an abasic site mimic (e.g., HEX-labeled)

-

This compound at various concentrations

-

Assay Buffer: 50 mM HEPES (pH 7.5), 50 mM KCl, 1 mM MgCl₂, 2 mM DTT

-

Formamide

-

384-well plates

-

Plate reader for fluorescence detection

Procedure:

-

Prepare a reaction mix containing assay buffer, 25 nM of the HEX-labeled DNA substrate, and the desired concentrations of this compound in a total volume of 20 µl per well in a 384-well plate.

-

Initiate the reaction by adding 0.175 nM of purified APE1 protein to each well.

-

Incubate the reaction mixture at 37°C for 15 minutes.

-

Stop the reaction by adding 10 µl of formamide to each well.

-

Measure the fluorescence intensity using a plate reader to determine the extent of substrate cleavage.

-

Calculate the percentage of inhibition at each concentration of this compound and determine the IC₅₀ value.[1]

Cell Viability and Growth Inhibition Assay (Trypan Blue Exclusion)

This assay assesses the effect of this compound on the proliferation and viability of cancer cells.

Materials:

-

Pancreatic cancer cell lines (e.g., PaCa-2, Panc-1)

-

Complete cell culture medium

-

This compound at various concentrations

-

Trypan Blue solution (0.4%)

-

Hemocytometer or automated cell counter

-

96-well plates

Procedure:

-

Seed cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Treat the cells with increasing concentrations of this compound for 48 to 72 hours.[10]

-

Following treatment, detach the cells using trypsin and resuspend them in complete medium.

-

Mix an aliquot of the cell suspension with an equal volume of Trypan Blue solution.

-

Count the number of viable (unstained) and non-viable (blue-stained) cells using a hemocytometer or an automated cell counter.

-

Calculate the percentage of growth inhibition for each concentration of this compound compared to the vehicle-treated control to determine the ED₅₀ value.[10]

Western Blot Analysis

This technique is used to detect changes in the expression levels of specific proteins in response to this compound treatment.

Materials:

-

Cancer cells treated with this compound

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-APE1, anti-p53, anti-p21, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse the treated and control cells on ice using lysis buffer.

-

Determine the protein concentration of each lysate using a protein assay kit.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Use a loading control like β-actin to normalize the protein levels.[5]

Animal Xenograft Model for In Vivo Efficacy

This model is used to evaluate the anti-tumor activity of this compound in a living organism.

Materials:

-

Immunocompromised mice (e.g., nude mice)

-

Pancreatic cancer cells (e.g., PaCa-2)

-

This compound formulation for in vivo administration

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject a suspension of pancreatic cancer cells into the flank of each mouse.

-

Allow the tumors to grow to a palpable size.

-

Randomize the mice into treatment and control groups.

-

Administer this compound or vehicle control to the respective groups according to a predetermined schedule and dosage.

-

Measure the tumor dimensions with calipers regularly throughout the study.

-

Calculate the tumor volume using the formula: (Length x Width²) / 2.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies).

-

Compare the tumor growth rates between the this compound treated and vehicle control groups to determine the in vivo efficacy.[10]

Signaling Pathways and Mechanisms of Action

APE1 plays a dual role in cellular function, both of which are critical for cancer cell survival and are targeted by this compound.

Inhibition of the Base Excision Repair (BER) Pathway

APE1 is a key enzyme in the BER pathway, responsible for repairing apurinic/apyrimidinic (AP) sites in the DNA that arise from spontaneous base loss or as intermediates in the repair of damaged bases.[1][5] By inhibiting the endonuclease activity of APE1, this compound leads to an accumulation of these toxic AP sites, ultimately resulting in DNA strand breaks and cell death, particularly in cancer cells that are often under high replicative and oxidative stress.

Caption: Inhibition of the APE1-mediated Base Excision Repair pathway by this compound.

Modulation of Redox Signaling

APE1 also functions as a redox effector factor (Ref-1), maintaining several transcription factors in a reduced, active state. These transcription factors, including NF-κB, AP-1, HIF-1α, and STAT3, are crucial for promoting cancer cell proliferation, survival, angiogenesis, and inflammation.[6][11][12] By inhibiting the redox function of APE1, this compound can downregulate the activity of these pro-tumorigenic signaling pathways.

Caption: this compound inhibits the redox signaling function of APE1 (Ref-1).

Experimental Workflow for Preclinical Evaluation

The overall workflow for the preclinical assessment of this compound involves a multi-step process from initial screening to in vivo validation.

Caption: Preclinical evaluation workflow for APE1 inhibitors.

References

- 1. Novel Small-Molecule Inhibitor of Apurinic/Apyrimidinic Endonuclease 1 Blocks Proliferation and Reduces Viability of Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Impact of APE1/Ref-1 redox inhibition on pancreatic tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibitors of the apurinic/apyrimidinic endonuclease 1 (APE1)/nucleophosmin (NPM1) interaction that display anti-tumor properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Regulation of the human AP-endonuclease (APE1/Ref-1) expression by the tumor suppressor p53 in response to DNA damage - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The multifunctional APE1 DNA repair–redox signaling protein as a drug target in human disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Impact of APE1/Ref-1 Redox Inhibition on Pancreatic Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 11. APE1/Ref-1 Role in Redox Signaling: Translational Applications of Targeting the Redox Function of the DNA Repair/Redox Protein APE1/Ref-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. APE1/Ref-1 Role in Inflammation and Immune Response - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for APE1-IN-1 In Vitro Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apurinic/apyrimidinic endonuclease 1 (APE1) is a critical enzyme in the DNA base excision repair (BER) pathway, responsible for recognizing and cleaving apurinic/apyrimidinic (AP) sites, which are common forms of DNA damage.[1] Beyond its role in DNA repair, APE1 also functions as a redox signaling factor, modulating the activity of various transcription factors.[1][2] Its dual functions make it a compelling target for therapeutic intervention, particularly in oncology, as cancer cells often rely on robust DNA repair mechanisms for survival.[1] APE1-IN-1 is a potent and blood-brain barrier-penetrant inhibitor of APE1, making it a valuable tool for studying the biological functions of APE1 and for developing novel anticancer therapies.[3] This document provides detailed protocols for an in vitro fluorescence-based assay to determine the inhibitory activity of this compound.

Quantitative Data Summary

The inhibitory potency of this compound has been determined using various in vitro assay formats. The half-maximal inhibitory concentration (IC50) is a key parameter to quantify the effectiveness of an inhibitor. Below is a summary of reported IC50 values for this compound.

| Assay Type | System | IC50 Value |

| Quantitative High-Throughput Screening (qHTS) - Fluorescence-based | Purified APE1 Enzyme | 2 µM[3] |

| Radiotracer Incision Assay (RIA) | Purified APE1 Enzyme | 12 µM[3] |

| AP Site Incision Assay | HeLa and HEK293T Whole Cell Extracts | 600 nM[4] |

Signaling Pathway and Experimental Workflow

To visually represent the underlying biological process and the experimental procedure, the following diagrams have been generated.

Experimental Protocols

Principle of the Fluorescence-Based Assay

This assay measures the endonuclease activity of APE1 using a synthetic DNA oligonucleotide probe. The probe is designed to contain a centrally located abasic site mimic, such as tetrahydrofuran (THF). It is dual-labeled with a fluorophore (e.g., FAM or TAMRA) on one end and a quencher (e.g., BHQ-1 or DABCYL) on the other. In its intact state, the quencher suppresses the fluorescence of the fluorophore through Förster Resonance Energy Transfer (FRET). When APE1 cleaves the phosphodiester backbone at the 5' side of the abasic site, the fluorophore is separated from the quencher, leading to an increase in fluorescence intensity. The rate of this increase is directly proportional to the APE1 enzyme activity. This compound will inhibit this cleavage, resulting in a lower rate of fluorescence increase.

Materials and Reagents

-

APE1 Enzyme: Recombinant human APE1 protein.

-

This compound: Stock solution in DMSO.

-